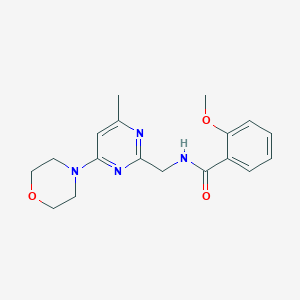

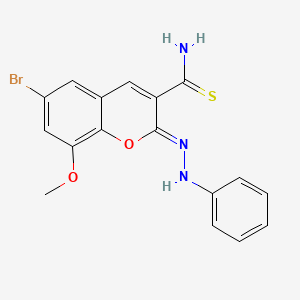

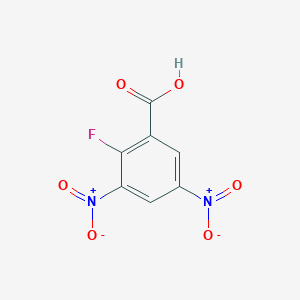

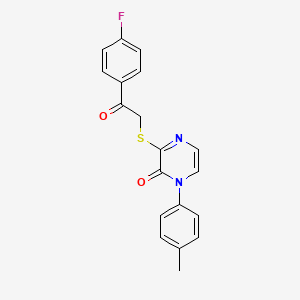

5-(3-(4-丁氧基苯基)-1H-吡唑-5-基)-3-(3,4,5-三甲氧基苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological activities. In the papers provided, different methods of synthesis are described. For instance, a series of 2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized through iodine-catalyzed oxidative cyclization of hydrazone derivatives . Another approach involved cyclization of N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide using POCl3 or oxidative cyclization using chloramine-T as an oxidant . These methods highlight the versatility in synthesizing oxadiazole derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized oxadiazole derivatives were confirmed using various analytical techniques such as IR, (1)H NMR, (13)C NMR, and LC-MS . Additionally, X-ray crystallographic data was provided for one of the compounds, which further validates the structural integrity of these molecules . The presence of the 1,3,4-oxadiazole ring fused with the pyrazole moiety is a common structural feature among these compounds, which is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of the oxadiazole derivatives is influenced by the substituents on the aromatic rings and the nature of the fused heterocycles. For example, the introduction of a chlorophenyl group and various substituents on the pyrazole ring led to compounds with significant antifungal and antitubercular activities . The reactivity of these compounds is also demonstrated in their ability to undergo further chemical transformations, such as S-alkylation, to yield novel compounds with potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by the nature of the substituents and the overall molecular architecture. The antimicrobial and antiproliferative activities of these compounds suggest that they possess the necessary chemical properties to interact with biological targets effectively. The compounds demonstrated a range of activities, with some showing potent antimicrobial effects and others displaying strong antioxidant properties . The optical properties, such as UV-vis absorption and fluorescence characteristics, were also investigated, indicating that these properties can be fine-tuned by modifying the molecular structure .

科学研究应用

抗微生物和抗氧化潜力

对类似于5-(3-(4-丁氧基苯基)-1H-吡唑-5-基)-3-(3,4,5-三甲氧基苯基)-1,2,4-噁二唑的化合物的研究表明具有抗微生物和抗氧化性质。例如,合成了1-苯基-3(3,4,5-三甲氧基苯基)-1H-吡唑衍生物,这是一类类似化合物,并对它们的抗微生物和抗氧化活性进行了评估。这些化合物表现出显著的抗微生物效力和强大的抗氧化活性,表明它们有潜在用于新药物发现和药物研究 (Chennapragada & Palagummi, 2018)。

药理学评价

另一项研究集中在对1,3,4-噁二唑和吡唑新衍生物进行计算和药理学评价,这些衍生物类似于所讨论的化合物。该研究涉及针对表皮生长因子受体(EGFR)和环氧合酶-2(COX-2)等靶点的对接,随后对这些化合物进行毒性、抑制肿瘤和抗氧化潜力的研究。一些化合物在所有测定中显示出结合和抑制效果,对COX-2具有良好的亲和力,这与它们的镇痛和抗炎效果相关 (Faheem, 2018)。

抗结核和抗氧化活性

合成了一系列新型2-(4-(4-氯苯基)-1H-吡唑-3-基)-5-(芳基)-1,3,4-噁二唑,与所讨论的化合物结构相关,并对它们的抗结核和抗氧化活性进行了评估。这些化合物对结核分枝杆菌表现出良好的抗结核活性,尽管它们的抗氧化活性较差 (Prathap et al., 2014)。

胆碱酯酶抑制和分子对接研究

一项关于2,5-二取代-1,3,4-噁二唑的研究,与所讨论的化合物密切相关,设计为乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的潜在抑制剂,显示出它们的中等双重抑制作用和显著的IC50值。分子对接表明这些化合物可以阻止进入酶峡谷和催化位点,表明它们有潜力用于治疗痴呆症和重症肌无力 (Pflégr et al., 2022)。

抗癌和抗血管生成作用

一项相关研究合成了含有噁二唑的噻唑啉-4-酮衍生物,并评估了它们的体内抗癌和抗血管生成作用。这些化合物显著减少了肿瘤体积和细胞数量,表现出强大的抗血管生成作用,并抑制了肿瘤诱导的内皮细胞增殖,表明它们是抗癌疗法的潜在候选药物 (Chandrappa et al., 2010)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole' involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole with 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in the presence of a base and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole", "3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable eluent to obtain the desired product." ] } | |

CAS 编号 |

1187345-99-8 |

产品名称 |

5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

分子式 |

C24H26N4O5 |

分子量 |

450.495 |

IUPAC 名称 |

5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C24H26N4O5/c1-5-6-11-32-17-9-7-15(8-10-17)18-14-19(27-26-18)24-25-23(28-33-24)16-12-20(29-2)22(31-4)21(13-16)30-3/h7-10,12-14H,5-6,11H2,1-4H3,(H,26,27) |

InChI 键 |

JYWPFXWDTZLRIU-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

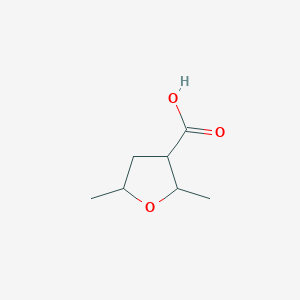

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

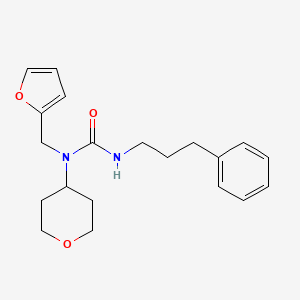

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

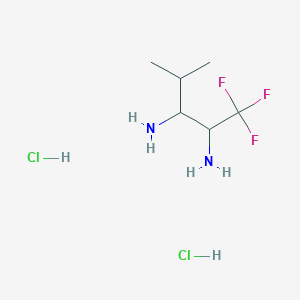

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)